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5-Aminomethyl-2-thiouridine - 109666-14-0

5-Aminomethyl-2-thiouridine

Catalog Number: EVT-1591936
CAS Number: 109666-14-0
Molecular Formula: C10H15N3O5S
Molecular Weight: 289.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5-aminomethyl-2-thiouridine is a nucleoside analogue having 5-aminomethyl-2-thiouracil as the modified nucleobase. It derives from a uridine. It is a conjugate base of a 5-aminomethyl-2-thiouridine(1+).
Overview

5-Aminomethyl-2-thiouridine is a modified nucleoside that plays a significant role in the structure and function of transfer RNA (tRNA). This compound is particularly noted for its presence at the 34th position of tRNA, where it is involved in the decoding process during protein synthesis. The modification of uridine to 5-aminomethyl-2-thiouridine enhances the ability of tRNA to pair with codons on messenger RNA, thereby influencing translation efficiency and accuracy .

Source

5-Aminomethyl-2-thiouridine is primarily derived from the modification of uridine in tRNA, particularly in prokaryotic organisms such as Escherichia coli and Bacillus subtilis. The biosynthesis involves several enzymatic steps, including the action of specific methyltransferases that facilitate its formation from precursor molecules .

Classification

This compound falls under the category of nucleoside analogs, specifically modified ribonucleosides. It is classified as a purine nucleoside analog due to its structural similarities to purine bases, which are essential components of nucleic acids .

Synthesis Analysis

Methods

The synthesis of 5-aminomethyl-2-thiouridine can be achieved through various chemical and enzymatic methods. Notably, one method involves the enzymatic conversion of 5-carboxymethylaminomethyl-2-thiouridine to 5-aminomethyl-2-thiouridine by the enzyme MnmC in Escherichia coli. This process requires S-adenosylmethionine as a methyl donor, highlighting the importance of methyltransferases in the modification pathway .

Technical Details

The synthesis typically involves:

  1. Enzymatic Reactions: Utilizing specific enzymes such as MnmC and MnmM for the conversion processes.
  2. Chemical Precursors: Starting from uridine or its derivatives, which undergo specific modifications through biochemical pathways.
  3. Characterization Techniques: Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of synthesized compounds .
Molecular Structure Analysis

Structure

5-Aminomethyl-2-thiouridine consists of a uracil base modified at the 5-position with an aminomethyl group and a sulfur atom at the 2-position. Its structural formula can be represented as follows:

C10H13N3O3S\text{C}_10\text{H}_{13}\text{N}_3\text{O}_3\text{S}

Data

  • Molecular Weight: Approximately 241.29 g/mol
  • Chemical Formula: C10H13N3O3S
  • Functional Groups: Contains amino, thiol, and hydroxyl functional groups contributing to its biochemical properties .
Chemical Reactions Analysis

Reactions

5-Aminomethyl-2-thiouridine participates in various biochemical reactions, primarily related to tRNA modification and function. Key reactions include:

  1. Methylation: Conversion to 5-methylaminomethyl-2-thiouridine through methylation by specific methyltransferases.
  2. Base Pairing: Engaging in hydrogen bonding with complementary codons on messenger RNA during translation.

Technical Details

The reactions often involve:

  • Enzymatic Catalysis: Enzymes like MnmC catalyze the transformation steps.
  • Substrate Specificity: The specificity of these reactions is crucial for maintaining fidelity during protein synthesis .
Mechanism of Action

Process

The mechanism by which 5-aminomethyl-2-thiouridine functions involves its incorporation into tRNA, where it stabilizes codon-anticodon interactions during translation. This stabilization enhances the accuracy of amino acid incorporation into polypeptides.

Data

Research indicates that modifications at position 34 of tRNA are critical for maintaining proper reading frame and reducing misreading during translation. The presence of this modified nucleoside has been linked to increased efficiency in protein synthesis in prokaryotic organisms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with electrophiles due to the presence of amino and thiol groups, making it suitable for further chemical modifications.

Relevant Data or Analyses

The compound's stability and reactivity make it an important candidate for various biochemical applications, including studies on tRNA modifications .

Applications

5-Aminomethyl-2-thiouridine has several scientific uses:

  1. Biochemical Research: Used as a model compound for studying tRNA modifications and their effects on translation.
  2. Synthetic Biology: Potential applications in engineering synthetic ribosomes or optimizing protein synthesis systems.
  3. Pharmaceutical Development: Investigated for its potential role as a therapeutic agent due to its unique structural properties that may influence cellular processes .
Biosynthesis Pathways and Enzymatic Mechanisms

Role of MnmC Bifunctional Enzymes in Gram-Negative Bacteria

In Gram-negative bacteria like Escherichia coli, the bifunctional enzyme MnmC executes the final steps of mnm⁵s²U biosynthesis. This enzyme possesses two distinct catalytic domains:

  • MnmC(o) domain: A flavin adenine dinucleotide (FAD)-dependent oxidoreductase that converts 5-carboxymethylaminomethyl-2-thiouridine (cmnm⁵s²U) to 5-aminomethyl-2-thiouridine (nm⁵s²U) via oxidative decarboxylation [1] [3].
  • MnmC(m) domain: An S-adenosyl-L-methionine (SAM)-dependent methyltransferase that methylates nm⁵s²U to produce the mature modification mnm⁵s²U [3] [6].

This two-step reaction occurs in sequence on the same polypeptide, with MnmC(o) activity generating the direct substrate (nm⁵s²U) for MnmC(m). Structural studies reveal that MnmC adopts a unique conformation where the Rossmann-fold SAM-binding domain and the FAD-binding domain (homologous to glycine oxidases) interface to coordinate substrate channeling [2] [6]. The molecular mass of MnmC is ~79 kDa, with a methyltransferase activity rate of 74 min⁻¹ [6].

Table 1: Key Enzymes in nm⁵s²U and mnm⁵s²U Biosynthesis

EnzymeOrganism TypeMolecular Mass (kDa)CofactorsFunction
MnmCGram-negative79FAD, SAMBifunctional: cmnm⁵s²U → nm⁵s²U → mnm⁵s²U
MnmMGram-positive/Plants~25SAMMonofunctional methyltransferase: nm⁵s²U → mnm⁵s²U
MnmE-MnmG complexUniversalN/AGTP, FADSynthesizes cmnm⁵s²U or nm⁵s²U precursors

Discovery of MnmM Methyltransferase in Gram-Positive Bacteria and Plants

Genomes of Gram-positive bacteria (e.g., Bacillus subtilis) and plants lack mnmC orthologs despite the confirmed presence of mnm⁵s²U in their tRNAs. Comparative genomics and in vitro assays identified MnmM (formerly YtqB) as the missing methyltransferase. Key evidence includes:

  • Gene knockout studies: B. subtilis ΔmnmM strains accumulate nm⁵s²U in tRNAᴳˡⁿ and tRNAᴳˡᵘ, confirming blocked methylation [1] [4].
  • Heterologous expression: Purified MnmM from B. subtilis, Staphylococcus aureus, Arabidopsis thaliana, and Oryza sativa catalyzes nm⁵s²U → mnm⁵s²U using SAM as a methyl donor [1] [4].
  • Structural insights: X-ray crystallography of MnmM complexed with tRNA anticodon stem-loops (ASLs) reveals a Rossmann-fold methyltransferase domain. Unlike MnmC, MnmM lacks demodification (MnmC(o)-like) activity, operating exclusively as a monofunctional methyltransferase [1] [4].

This enzyme is conserved in chloroplasts of plants, where truncated isoforms (lacking signal peptides) retain catalytic activity [1].

Substrate Specificity of nm⁵s²U Methylation: Structural Determinants in tRNA Anticodon Stem-Loops

Both MnmC(m) and MnmM exhibit stringent specificity for nm⁵s²U34 within tRNA anticodons. Structural analyses reveal:

  • Sequence context: The triplet U33-nm⁵s²U34-U35 is the minimal recognition motif. Mutations at U33 or U35 abolish methylation by MnmM [1].
  • Tertiary interactions: MnmM binds the ASL’s minor groove, stabilizing a kinked conformation that positions nm⁵s²U34 near the SAM-binding site. The 2-thio group enhances binding affinity by ~10-fold compared to non-thiolated substrates [1] [4].
  • Role of thiolation: The s²U moiety is critical for both enzymatic recognition and translational fidelity. Unmodified U34 or non-thiolated nm⁵U are poor substrates for MnmM/MnmC(m) [1] [8].

Table 2: Substrate Specificity Determinants for nm⁵s²U Methyltransferases

Structural ElementRole in MethylationConsequence of Mutation
U33-nm⁵s²U34-U35 tripletPrimary recognition motifLoss of methylation activity
2-Thio group of U34Enhances binding affinityReduced catalytic efficiency (Kₘ increase)
Anticodon stem-loop bendPositions U34 in catalytic pocketImpaired methyl transfer

Comparative Analysis of cmnm⁵s²U-to-nm⁵s²U Demodification and Subsequent Methylation

The conversion of cmnm⁵s²U to mnm⁵s²U involves two chemically distinct steps:1. Demodification (cmnm⁵s²U → nm⁵s²U):- Catalyzed by MnmC(o) in Gram-negatives, requiring FAD to oxidatively decarboxylate the carboxymethyl group [3] [6].- In Gram-positives, this step is mediated by an unknown enzyme (distinct from MnmM), as evidenced by B. subtilis extracts converting cmnm⁵s²U to nm⁵s²U in vitro [5].2. Methylation (nm⁵s²U → mnm⁵s²U):- MnmC(m) (Gram-negatives) and MnmM (Gram-positives/plants) both use SAM but differ structurally. MnmC(m) is part of a bifunctional enzyme, while MnmM is a standalone protein [1] [4].- Kinetic parameters: MnmC(m) has a molecular activity of 74 min⁻¹ [6], while MnmM exhibits comparable efficiency (Kₘ for SAM: ~5 µM) [1].

Notably, the glycine vs. ammonium pathways in precursor synthesis influence substrate availability:

  • Glycine-dependent MnmEG produces cmnm⁵s²U, requiring demodification before methylation.
  • Ammonium-dependent MnmEG directly generates nm⁵s²U, bypassing the need for demodification [5] [8].

In B. subtilis, both pathways operate, with cmnm⁵s²U dominating in exponential phase and nm⁵s²U increasing in stationary phase [5].

Table 3: Comparative Enzymology of Demodification and Methylation Reactions

ReactionEnzymeCofactorsKey IntermediatesOrganisms
cmnm⁵s²U → nm⁵s²UMnmC(o)FADImine intermediateGram-negative
cmnm⁵s²U → nm⁵s²UUnknownLikely FADNot characterizedGram-positive
nm⁵s²U → mnm⁵s²UMnmC(m)SAMMethylated aminomethyl groupGram-negative
nm⁵s²U → mnm⁵s²UMnmMSAMNoneGram-positive/Plants

Properties

CAS Number

109666-14-0

Product Name

5-Aminomethyl-2-thiouridine

IUPAC Name

5-(aminomethyl)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

Molecular Formula

C10H15N3O5S

Molecular Weight

289.31 g/mol

InChI

InChI=1S/C10H15N3O5S/c11-1-4-2-13(10(19)12-8(4)17)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,1,3,11H2,(H,12,17,19)/t5-,6-,7-,9-/m1/s1

InChI Key

LOEDKMLIGFMQKR-JXOAFFINSA-N

SMILES

C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CN

Canonical SMILES

C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CN

Isomeric SMILES

C1=C(C(=O)NC(=S)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CN

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